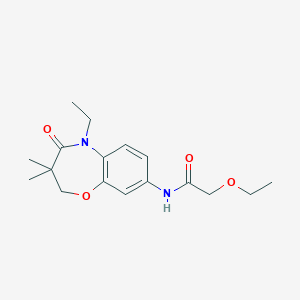

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

Descripción

Propiedades

IUPAC Name |

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-5-19-13-8-7-12(18-15(20)10-22-6-2)9-14(13)23-11-17(3,4)16(19)21/h7-9H,5-6,10-11H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUFWHWLKMWFNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)COCC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxazepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazepine ring.

Introduction of Substituents: Various substituents, such as ethyl and dimethyl groups, are introduced through alkylation reactions.

Acetylation: The final step involves the acetylation of the nitrogen atom to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The ethoxy and acetamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desired properties.

Biology

Research indicates that 2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide exhibits potential biological activities , including:

- Antimicrobial Activity : Preliminary studies have shown effectiveness against various bacterial and fungal strains. For example:

- Minimum inhibitory concentrations (MICs) were reported as low as 50 µg/mL against specific pathogens.

- Antitumor Activity : In vitro studies suggest that derivatives can inhibit the proliferation of cancer cell lines. A notable case study demonstrated selective cytotoxicity against MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines with IC50 values ranging from 28 to 290 ng/mL.

Medicine

The compound is under investigation for its potential as a therapeutic agent for various diseases. Its mechanisms of action may involve:

- Inhibition of Enzymatic Activity : Acting as an inhibitor of key enzymes involved in tumor progression.

- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells leading to apoptosis.

- Antioxidant Properties : Protecting cells from oxidative stress.

Industrial Applications

In industry, 2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is utilized in the development of new materials and chemical processes due to its versatile chemical reactivity.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various pathogens with MICs as low as 50 µg/mL |

| Antitumor | Selective cytotoxicity against cancer cell lines (IC50 range: 28 - 290 ng/mL) |

| Enzymatic Inhibition | Potential to inhibit enzymes related to tumor progression |

| Cell Cycle Arrest | Induces apoptosis in cancer cells |

| Antioxidant | Provides protection against oxidative stress |

Case Studies

- Antitumor Study : A study evaluated the cytotoxic effects of similar benzoxazepine derivatives on several cancer cell lines. The results indicated significant inhibition of cell growth in tumorigenic cells while sparing normal cells.

- Antimicrobial Evaluation : Compounds derived from similar frameworks were tested against Gram-positive and Gram-negative bacteria showing promising antibacterial activity.

Mecanismo De Acción

The mechanism of action of 2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell cycle regulation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares functional and structural similarities with several classes of heterocyclic acetamides. Key analogues include:

N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (e.g., compounds 3a-l from Molecules 2010): Core Differences: These feature a thiazolidinone ring instead of a benzoxazepine core. Functional Groups: A coumarin-derived oxyacetamide group replaces the ethoxyacetamide side chain. Synthesis: Prepared via refluxing with mercaptoacetic acid and ZnCl₂, contrasting with the likely multi-step nucleophilic substitution or cyclization routes for benzoxazepine derivatives .

Complex Furo-Naphtho-Dioxol Acetamides (e.g., compound 1 from Electronic Supplementary Material for ChemComm):

- Core Differences : A polycyclic furonaphthodioxol system replaces the benzoxazepine scaffold.

- Functional Groups : Includes a hydroxyl-dimethoxyphenyl group and a tetrahydrofuran ring, offering distinct hydrogen-bonding capabilities compared to the ethoxy and dimethyl groups in the target compound .

Physicochemical and Functional Properties

Research Findings and Data Analysis

Hydrogen Bonding and Crystallography

The target compound’s benzoxazepine core and ethoxyacetamide side chain enable moderate hydrogen-bond donor/acceptor capacity, as analyzed using graph-set notation (e.g., D = donor, A = acceptor). This contrasts with thiazolidinone analogues, where coumarin carbonyl groups form stronger D→A interactions (e.g., C=O⋯H–N), enhancing crystal packing stability .

Actividad Biológica

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide (CAS Number: 921793-67-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of 2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is with a molecular weight of 320.4 g/mol. The compound's structure features a benzoxazepine core, which is significant in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H24N2O4 |

| Molecular Weight | 320.4 g/mol |

| CAS Number | 921793-67-1 |

Antitumor Activity

Research indicates that benzoxazepine derivatives exhibit promising antitumor properties. In vitro studies have shown that compounds similar to 2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-benzoxazepin) can inhibit the proliferation of various cancer cell lines. For instance, derivatives with similar structures have demonstrated selective cytotoxicity against tumorigenic cell lines while sparing normal cells.

A notable case study involved the evaluation of a related compound's cytotoxicity against several cancer cell lines including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The results indicated an IC50 range from 28 to 290 ng/mL across different variants .

Neuroprotective Effects

There is emerging evidence suggesting that benzoxazepine derivatives may also possess neuroprotective properties. Compounds in this class have been investigated for their ability to modulate the activity of gamma-secretase, an enzyme implicated in Alzheimer’s disease pathology. By inhibiting the formation of neurotoxic amyloid-beta peptides, these compounds could potentially slow the progression of neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies have indicated that certain derivatives of benzoxazepines exhibit antimicrobial properties. For instance, compounds synthesized from similar frameworks have shown effectiveness against bacterial and fungal strains in vitro. The minimal inhibitory concentrations (MICs) for these compounds were reported as low as 50 µg/mL against various pathogens .

The biological activities of 2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-benzoxazepin) can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in tumor progression and neurodegeneration.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Properties : Some derivatives possess antioxidant capabilities that can protect cells from oxidative stress.

Study on Antitumor Activity

A study published in a peer-reviewed journal examined the antitumor effects of benzoxazepine derivatives. The researchers synthesized several analogs and tested their efficacy against human cancer cell lines. The most potent analog exhibited an IC50 value significantly lower than standard chemotherapeutic agents.

Neuroprotection Research

In another study focusing on neuroprotection, researchers assessed the impact of benzoxazepine derivatives on neuronal cell viability under oxidative stress conditions. The results indicated that treatment with these compounds led to increased survival rates compared to untreated controls.

Q & A

Q. Key Optimization Parameters :

- Reaction Time : Extended reflux (4–6 hours) improves yield for heat-sensitive intermediates .

- Solvent Choice : DMF enhances solubility of polar intermediates, while DCM minimizes side reactions .

- Catalyst Loading : Excess triethylamine (1.5–2.0 eq.) ensures complete deprotonation in coupling steps .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

A multi-technique approach is critical:

Spectroscopy :

- ¹H/¹³C NMR : Compare observed shifts (e.g., δ 3.8 ppm for -OCH₃, δ 9.8 ppm for -NH in analogous compounds) with predicted values .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretches at ~1667 cm⁻¹, NH stretches at ~3468 cm⁻¹) .

Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+1]⁺ at m/z 430.2) and fragmentation patterns .

Elemental Analysis : Validate empirical formulas (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Chromatography : HPLC with UV detection (λmax ~255 nm) assesses purity (>95%) .

Basic: What are critical considerations for designing in vitro assays to evaluate biological activity?

Methodological Answer:

Target Selection : Prioritize receptors/enzymes structurally similar to those studied in benzoxazepin analogs (e.g., hypoglycemic targets like PPAR-γ or kinase inhibitors) .

Assay Conditions :

- Cell Lines : Use disease-relevant models (e.g., HepG2 for metabolic studies or cancer cell lines for cytotoxicity).

- Controls : Include positive controls (e.g., rosiglitazone for PPAR-γ assays) and vehicle controls (DMSO ≤0.1%).

- Dose Range : Test 0.1–100 µM to establish IC₅₀/EC₅₀ values .

Data Validation : Replicate assays in triplicate and use statistical tools (e.g., ANOVA) to confirm significance .

Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer:

Complementary Techniques :

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions .

- Compare experimental IR/MS data with computational predictions (e.g., DFT calculations for vibrational modes) .

Byproduct Analysis : Employ LC-MS to detect impurities (e.g., unreacted starting materials or oxidation byproducts) .

Literature Benchmarking : Cross-reference shifts with structurally similar compounds (e.g., δ 4.0 ppm for CH₂ in acetamide moieties) .

Advanced: What strategies optimize reaction yields in multi-step syntheses involving the benzoxazepin ring?

Methodological Answer:

Intermediate Stabilization :

- Protect labile groups (e.g., ketones) with trimethylsilyl chloride during acidic conditions .

- Use low temperatures (−78°C) for Grignard additions to prevent ring decomposition .

Catalyst Screening : Test alternatives to DCC (e.g., EDC/HOBt for amide couplings) to reduce side reactions .

Solvent Optimization : Replace DMF with THF in moisture-sensitive steps to minimize hydrolysis .

Advanced: How do computational docking studies inform structure-activity relationships (SAR)?

Methodological Answer:

Target Preparation :

- Retrieve protein structures (e.g., from PDB) and prepare binding sites (remove water, add hydrogens).

Ligand Docking :

- Use AutoDock Vina to simulate binding poses of the compound and analogs .

- Analyze binding energies (ΔG) and hydrogen-bond interactions (e.g., acetamide oxygen with catalytic lysine residues).

SAR Validation : Correlate docking scores with experimental IC₅₀ values to identify critical substituents (e.g., ethoxy groups enhancing hydrophobic interactions) .

Advanced: What methods identify and quantify synthetic byproducts or impurities?

Methodological Answer:

Analytical Chromatography :

- HPLC-DAD : Use C18 columns (ACN/water gradients) to separate impurities; quantify via peak area (%) .

- LC-MS/MS : Detect trace byproducts (e.g., chlorinated derivatives from incomplete acetylation) .

Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry in recrystallized products .

Stress Testing : Expose the compound to heat/light and monitor degradation via TLC or NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.